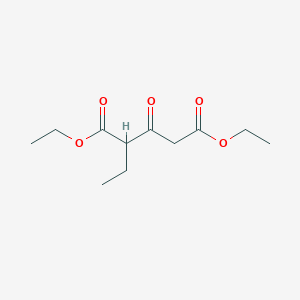
ethyl 2-(1-benzylpiperidin-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethyl acetate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-benzylpiperidin-3-ylidene)acetate typically involves the reaction of 1-benzylpiperidin-3-one with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is used in various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In studies involving the interaction of piperidine derivatives with biological systems.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-benzylpiperidin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies on its exact mechanism are limited, but it is believed to influence pathways related to neurotransmission and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1-benzyl-4-piperidinylidene)acetate: A closely related compound with similar structural features.
Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate: Another derivative with fluorine substitutions.
Uniqueness
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethyl acetate moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
ethyl 2-(1-benzylpiperidin-3-ylidene)acetate |
InChI |
InChI=1S/C16H21NO2/c1-2-19-16(18)11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11H,2,6,9-10,12-13H2,1H3 |
Clave InChI |
BKZNISJDCQIXKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)












